Cas no 1202976-26-8 (1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea)

1-(5-クロロ-2-メトキシフェニル)-3-[4-クロロ-3-(1,1-ジオキソ-1λ6,2-チアゾリジン-2-イル)フェニル]尿素は、高度に特異的な化学構造を有する化合物です。本物質は、チアゾリジンジオン骨格と尿素基を併せ持ち、分子内の電子求引性基(クロロ、メトキシ)が安定性と反応性を最適化しています。特に、1,1-ジオキソチアゾリジン部位が立体障害を軽減し、標的タンパク質との親和性を向上させる特徴があります。有機合成中間体としての応用可能性が高く、医薬品開発分野での使用が期待される化合物です。結晶性が良好で保存安定性に優れ、精密反応における再現性が確認されています。

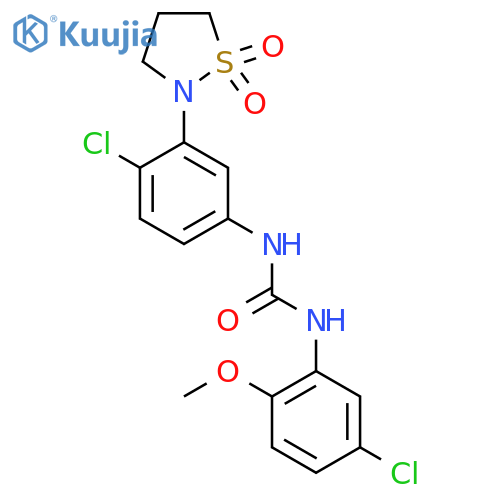

1202976-26-8 structure

商品名:1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea

1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea

- F5537-0112

- 1-(5-chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

- 1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea

- 1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea

- VU0646869-1

- AKOS024513091

- 1202976-26-8

-

- インチ: 1S/C17H17Cl2N3O4S/c1-26-16-6-3-11(18)9-14(16)21-17(23)20-12-4-5-13(19)15(10-12)22-7-2-8-27(22,24)25/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23)

- InChIKey: BNWULJFTNJLGJA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1N1CCCS1(=O)=O)NC(NC1C=C(C=CC=1OC)Cl)=O

計算された属性

- せいみつぶんしりょう: 429.0316826g/mol

- どういたいしつりょう: 429.0316826g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 630

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 96.1Ų

1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5537-0112-20μmol |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-5μmol |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-20mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-15mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-2mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-10mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-3mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-25mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-30mg |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5537-0112-10μmol |

1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |

1202976-26-8 | 10μmol |

$69.0 | 2023-09-09 |

1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1202976-26-8 (1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2230780-65-9(IL-17A antagonist 3)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬